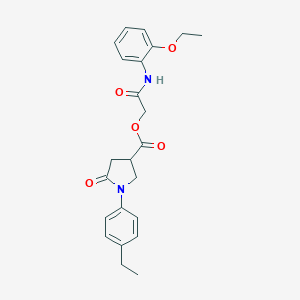
2-(2-Ethoxyanilino)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxyanilino)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as EPPC, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the pyrrolidinecarboxylate family and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(2-Ethoxyanilino)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that promote inflammation and cell growth. This compound has also been found to inhibit the activity of the enzyme Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, this compound has been shown to have antioxidant activity, which may be useful in the prevention of oxidative stress-related diseases. This compound has also been found to have anti-angiogenic properties, which may be useful in the treatment of diseases that involve abnormal blood vessel growth, such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Ethoxyanilino)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its well-established synthesis method. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are numerous future directions for research involving 2-(2-Ethoxyanilino)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of the potential use of this compound in combination with other anti-cancer agents. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases, such as inflammatory and oxidative stress-related diseases.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. Its well-established synthesis method, anti-tumor and anti-inflammatory properties, and antioxidant and anti-angiogenic effects make it a promising candidate for further research. However, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(2-Ethoxyanilino)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid with ethoxyaniline in the presence of a coupling agent. The resulting product is then treated with ethyl chloroformate to form this compound. The synthesis method of this compound has been well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
2-(2-Ethoxyanilino)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to have anti-tumor activity in various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C23H26N2O5 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
[2-(2-ethoxyanilino)-2-oxoethyl] 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C23H26N2O5/c1-3-16-9-11-18(12-10-16)25-14-17(13-22(25)27)23(28)30-15-21(26)24-19-7-5-6-8-20(19)29-4-2/h5-12,17H,3-4,13-15H2,1-2H3,(H,24,26) |
Clave InChI |
KMQMLQCJPMRGLC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC=C3OCC |
SMILES canónico |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC=C3OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B270803.png)

![4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B270807.png)






![3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine](/img/structure/B270820.png)

![6-bromo-N-(4-bromo-3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270828.png)
![6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270829.png)
![6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270830.png)